2-Butyl-4-methylphenol

Description

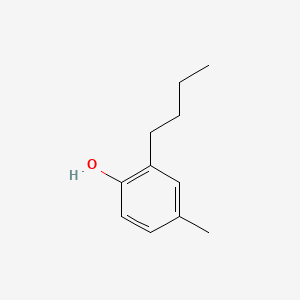

Structure

3D Structure

Propriétés

IUPAC Name |

2-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-5-10-8-9(2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBEKLLSUWSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871173 | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6891-45-8, 29997-27-1 | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6891-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029997271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Catalytic Processes for 2 Tert Butyl 4 Methylphenol

Optimization of Synthesis Parameters

The yield and selectivity of 2-tert-butyl-4-methylphenol (B42202) synthesis are highly dependent on the careful control of various reaction parameters. Researchers have extensively studied the interplay of temperature, time, and catalyst ratios to maximize product formation and minimize unwanted byproducts.

Reaction Temperature Studies

Reaction temperature is a critical factor that governs the rate and selectivity of the alkylation of p-cresol (B1678582) with a tert-butylating agent. Studies have shown that an optimal temperature exists to achieve maximum conversion and desired product selectivity.

One study investigating the vapor phase alkylation of p-cresol with tert-butyl alcohol over a perlite-supported sulfated zirconia catalyst (SZP-15) demonstrated a clear temperature dependence. The highest conversion of p-cresol (98%) and selectivity for 2-tert-butyl-4-methylphenol (2-TBPC) (99%) were achieved at 245°C. mdpi.com Increasing the temperature beyond this optimum led to a decrease in conversion, likely due to dealkylation of the product. mdpi.com

| Reaction Temperature (°C) | p-Cresol Conversion (%) | 2-TBPC Selectivity (%) | 2,6-DTBPC Selectivity (%) | TBPCE Selectivity (%) |

| 195 | 84 | 97 | 2 | 1 |

| 215 | 89 | 98 | 1 | 1 |

| 235 | 95 | 98 | 1 | 1 |

| 245 | 98 | 99 | 1 | 0 |

| 265 | 96 | 98 | 1 | 1 |

| 285 | 94 | 97 | 2 | 1 |

Table 1: Effect of reaction temperature on the alkylation of p-cresol with tert-butyl alcohol over an SZP-15 catalyst. Data sourced from a study on vapor phase alkylation. mdpi.com

Another study utilizing a sulfided silica (B1680970) catalyst identified an optimal reaction temperature of 80°C for the synthesis of 2-tert-butyl-4-methylphenol, achieving a yield of 89.4% with a selectivity exceeding 92%. mdpi.com Similarly, research on mesoporous molecular sieve HAlMCM-41 catalysts has indicated a broad optimal temperature range of 80-150°C. researchgate.net

Reaction Time Dependencies

The duration of the reaction is another crucial parameter that influences the conversion of reactants and the distribution of products. Kinetic studies reveal that the formation of 2-tert-butyl-4-methylphenol progresses over time, eventually reaching a plateau.

In a study using a supported ionic liquid catalyst, the conversion of p-cresol and the selectivity towards 2-tert-butyl-p-cresol (TBC) were monitored over a period of three hours. The conversion of p-cresol increased with time, reaching an equilibrium level after approximately two hours.

| Reaction Time (min) | p-Cresol Conversion (%) | TBC Selectivity (%) | DTBC Selectivity (%) | CTBE Selectivity (%) |

| 30 | ~45 | ~60 | ~8 | ~32 |

| 60 | ~58 | ~68 | ~10 | ~22 |

| 120 | ~65 | ~72 | ~12 | ~16 |

| 180 | ~65 | ~72 | ~12 | ~16 |

Table 2: Influence of reaction time on p-cresol conversion and product selectivity at 90°C using a supported ionic liquid catalyst.

Research employing a deep eutectic solvent (DES) as a catalyst at room temperature showed that the conversion of tert-butyl alcohol increased significantly within the first six hours of the reaction, after which the rate of increase slowed. mdpi.com An 83% conversion was ultimately achieved after 12 hours. mdpi.com

Catalyst Concentration and Molar Ratio Effects

The concentration of the catalyst and the molar ratio of the reactants are key determinants of the reaction's efficiency and product distribution. An appropriate balance is necessary to ensure a high conversion rate without promoting the formation of undesired side products.

Using a sulfided silica catalyst, an optimal catalyst concentration of 11.75% based on the mass of p-cresol was identified. mdpi.com In conjunction with a 1:1 molar ratio of tert-butyl alcohol to p-cresol, this resulted in a high yield and selectivity. mdpi.com

Investigations into the use of a perlite-supported sulfated zirconia catalyst revealed that the highest conversion of p-cresol was achieved at a 1:1 molar ratio of p-cresol to tert-butyl alcohol. mdpi.com Increasing the concentration of either reactant led to a decrease in both conversion and selectivity. mdpi.com

| p-Cresol:tert-Butyl Alcohol Molar Ratio | p-Cresol Conversion (%) |

| 1:1 | 98 |

| 1:2 | 95 |

| 1:3 | 92 |

| 2:1 | 94 |

| 3:1 | 90 |

Table 3: Effect of reactant molar ratio on p-cresol conversion at 245°C over an SZP-15 catalyst. mdpi.com

Furthermore, a study utilizing a deep eutectic solvent catalyst found that a molar ratio of p-cresol to tert-butyl alcohol of 10.97 and a catalyst dosage of 24.17 mol% were optimal for achieving an 83% conversion. mdpi.com

Catalyst Design and Characterization for 2-tert-Butyl-4-methylphenol Production

The development of efficient and reusable catalysts is a primary focus in the synthesis of 2-tert-butyl-4-methylphenol. The performance of these catalysts is intimately linked to their structural and chemical properties, which are elucidated through various analytical techniques.

Spectroscopic Analysis of Catalytic Materials

Spectroscopic methods are instrumental in characterizing the properties of catalysts, providing insights into their structure, acidity, and thermal stability. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) are commonly employed.

For instance, a deep eutectic solvent catalyst composed of caprolactam and p-toluenesulfonic acid was characterized using FT-IR, 1H NMR, and TGA. mdpi.com FT-IR spectroscopy is also used to identify the nature of acid sites on solid catalysts. By adsorbing a probe molecule like pyridine, it is possible to distinguish between Brønsted and Lewis acid sites, which is crucial for understanding the catalytic mechanism. mdpi.com

Recyclability and Stability of Catalytic Systems

The economic and environmental viability of a catalytic process is heavily dependent on the catalyst's stability and its ability to be recycled and reused over multiple reaction cycles.

The recyclability of a 12-tungstophosphoric acid supported on nanosilica (TPA/SiO2) catalyst was investigated for the alkylation of p-cresol with tert-butanol (B103910). The regenerated catalyst was reused for three consecutive runs without a significant loss in its activity, maintaining a p-cresol conversion of around 92% and a selectivity for 2-TBC of approximately 90%. mdpi.com

| Cycle | p-Cresol Conversion (%) | 2-TBC Selectivity (%) |

| 1 | 92 | 90.4 |

| 2 | 91.5 | 90.2 |

| 3 | 91 | 90 |

Table 4: Recyclability of TPA/SiO2 catalyst in the alkylation of p-cresol. mdpi.com

Similarly, a deep eutectic solvent catalyst demonstrated good reusability, although a gradual decrease in the conversion of tert-butyl alcohol was observed after five catalytic cycles, with the conversion dropping to 68% in the fifth run. mdpi.com Polysulfonic acid-based ionic liquid catalysts have also been shown to be easily separable and reusable after being washed with a solvent like cyclohexane (B81311) and dried. mdpi.com

Computational and Theoretical Chemistry Studies on 2 Tert Butyl 4 Methylphenol

Quantum Chemical Parameter Calculations

Quantum chemical calculations use computational methods to predict the electronic structure and properties of molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally implies higher reactivity.

Energy Changes and Substituent Effects on Reactivity

This analysis would involve calculating how the total energy of the molecule changes with structural modifications. The presence of substituent groups, such as the tert-butyl and methyl groups on the phenol (B47542) ring, significantly influences the molecule's reactivity. The electron-donating nature of these alkyl groups affects the electron density distribution in the aromatic ring and the hydroxyl group, which in turn impacts the molecule's antioxidant activity and electrophilic substitution reactions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is used to predict how molecules will interact. Different colors represent varying levels of electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. For a phenolic compound, the MEP map would typically show a negative potential around the oxygen atom of the hydroxyl group.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the interaction between the HOMO and LUMO of reacting species to explain chemical reactivity and reaction mechanisms. The theory posits that chemical reactions are favored when the interaction between the HOMO of one molecule and the LUMO of another is strong. Analysis of the shapes and energies of these frontier orbitals helps predict the regioselectivity and stereoselectivity of chemical reactions.

Advanced Structural Analysis from Theoretical Models

Computational models are used to determine the most stable three-dimensional arrangement of atoms in a molecule.

Optimized Molecular Geometries

This process involves using computational algorithms, such as Density Functional Theory (DFT) or Hartree-Fock methods, to find the molecular geometry with the lowest possible energy. The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles, which represents the molecule's most stable conformation. This theoretical structure can then be compared with experimental data if available.

Vibrational Frequency Calculations

Vibrational spectroscopy, coupled with quantum chemical calculations, serves as a powerful tool for the elucidation of molecular structure and bonding. While a detailed theoretical study specifically on 2-tert-butyl-4-methylphenol (B42202) is not extensively documented in the searched literature, a comprehensive analysis of the structurally analogous compound, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provides significant insight. A combined experimental and theoretical study utilized Density Functional Theory (DFT) methods, specifically B3LYP, to calculate the harmonic vibrational frequencies of 2,4-DTBP. nih.govresearchgate.net The theoretical results were compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra, showing good agreement. nih.gov

The assignments for key vibrational modes are critical for understanding the molecule's dynamics. For instance, the hydroxyl (-OH) group vibrations are particularly characteristic. The O-H stretching mode is typically observed as a strong band in the infrared spectrum. In the case of 2,4-DTBP, this was assigned to a calculated frequency, which corresponds well with the experimental data. nih.gov Similarly, the C-O stretching and O-H in-plane bending vibrations were identified and assigned. Vibrations of the aromatic ring and the tert-butyl groups also provide a detailed spectral fingerprint of the molecule. nih.gov

Below is a table summarizing some of the key calculated vibrational frequencies and their assignments for the related compound 2,4-di-tert-butylphenol.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) |

| O-H Stretch | 3634 | 3641 | - |

| C-H Stretch (Aromatic) | 3065 | 3060 | 3066 |

| C-H Asymmetric Stretch (CH₃) | 2969 | 2962 | 2965 |

| C-H Symmetric Stretch (CH₃) | 2876 | 2871 | 2872 |

| C=C Stretch (Aromatic) | 1619 | 1621 | 1622 |

| O-H In-plane Bend | 1355 | 1362 | 1360 |

| C-O Stretch | 1235 | 1240 | 1238 |

| C-H In-plane Bend (Aromatic) | 1162 | 1165 | 1168 |

| C-H Out-of-plane Bend (Aromatic) | 875 | 878 | 879 |

Data sourced from a study on the structurally similar compound 2,4-di-tert-butylphenol. nih.gov

Intermolecular Interaction Studies

The crystal packing and macroscopic properties of molecular solids are dictated by a delicate balance of various non-covalent interactions. For 2-tert-butyl-4-methylphenol (TBMP) and its derivatives, these interactions are crucial in defining the supramolecular assembly.

Hydrogen bonds are among the most significant interactions governing the structure of phenols. In the crystalline form of pure 2-tert-butyl-4-methylphenol, conventional O-H···O hydrogen bonds, common in many alcohols, are not reported, which is attributed to the steric hindrance from the bulky tert-butyl group adjacent to the hydroxyl group. iucr.org Instead, the crystal structure of TBMP, which contains two molecules in the asymmetric unit, features non-classical intramolecular C-H···O hydrogen bonds. iucr.orgnih.goviucr.org

In a co-crystal formed between TBMP and 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD), a more complex hydrogen-bonding network is observed. nih.gov The primary supramolecular feature is a three-molecule aggregate sustained by two strong, intermolecular O-H···N hydrogen bonds. nih.gov In this arrangement, the hydroxyl group of each of the two TBMP molecules acts as a hydrogen bond donor to the nitrogen atoms of the central TATD molecule. nih.gov The geometry of this interaction is characterized by an O···N distance of 2.8534 (15) Å and an O-H···N angle of 161.6 (17)°. nih.gov The crystal structure also features intermolecular C-H···O hydrogen bonds. nih.goviucr.org

Weak, non-covalent C-H…π interactions also play a vital role in the crystal packing of 2-tert-butyl-4-methylphenol and its adducts. In the co-crystal of TBMP with TATD, adjacent three-molecule aggregates are linked by C-H…π interactions. nih.gov Specifically, this interaction occurs between a methylene (B1212753) group (C-H) from the TATD molecule and the π-system of the aromatic ring of a neighboring TBMP molecule. nih.gov The geometric parameters for this interaction have been determined, with a C-H···Cg (centroid of the phenyl ring) distance of 3.851 (2) Å and a C-H···Cg angle of 163°. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. While a specific Hirshfeld analysis for 2-tert-butyl-4-methylphenol was not found in the available literature, studies on closely related derivatives, such as the Schiff base (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methyl-phenyl-imino)-meth-yl]phenol, provide valuable insights into the nature of intermolecular contacts in this class of compounds. nih.gov

This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify key intermolecular contacts. Red spots on the dnorm surface highlight contacts that are shorter than the van der Waals radii, indicating significant interactions like hydrogen bonds. nih.gov

The table below shows the percentage contributions of the most significant intermolecular contacts for the Schiff base derivative (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methyl-phenyl-imino)-meth-yl]phenol.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 68.9% |

| C···H / H···C | 11.7% |

Data sourced from a Hirshfeld surface analysis of a Schiff base derivative of a substituted di-tert-butylphenol. nih.gov

Role of 2 Tert Butyl 4 Methylphenol in Advanced Organic Synthesis and Catalysis

Precursor in the Synthesis of Antioxidant Compounds

2-tert-Butyl-4-methylphenol (B42202) serves as a crucial building block in the production of more complex, high-grade phenolic antioxidants. google.comgoogle.com These resulting antioxidants offer enhanced performance, such as higher thermal stability and lower volatility, compared to simpler phenols. A prominent example is the synthesis of Antioxidant 2246, chemically known as 2,2'-methylenebis(6-tert-butyl-4-methylphenol). nih.govchemicalbook.com

In this process, 2-tert-butyl-4-methylphenol undergoes a condensation reaction with formaldehyde. The reaction links two molecules of the phenol (B47542) via a methylene (B1212753) bridge, resulting in a larger molecule with two phenolic hydroxyl groups. nih.govsigmaaldrich.com This bisphenolic structure is highly effective at scavenging free radicals, thus protecting materials like natural and synthetic rubbers, plastics (such as ABS and polypropylene), and petroleum products from oxidative degradation. 2017erp.com Antioxidants derived from 2-tert-butyl-4-methylphenol, like Antioxidant 2246 and 2246-S, are valued for being non-staining, non-polluting, and for not affecting the vulcanization process in rubber production. google.comgoogle.com2017erp.com

| Property | Value |

|---|---|

| Chemical Name | 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) sigmaaldrich.com |

| CAS Number | 119-47-1 sigmaaldrich.com |

| Molecular Formula | C23H32O2 sigmaaldrich.com |

| Molecular Weight | 340.50 g/mol sigmaaldrich.com |

| Melting Point | 123-127 °C |

| Appearance | Pure white to slightly cream-colored crystalline powder 2017erp.com |

Utilization in UV Light Absorber Production

Beyond its role in creating antioxidants, 2-tert-butyl-4-methylphenol is a key intermediate in the manufacture of ultraviolet (UV) light absorbers. google.comgoogle.com These compounds are essential additives for plastics, coatings, and other organic materials, protecting them from degradation caused by exposure to UV radiation.

A notable UV absorber synthesized from 2-tert-butyl-4-methylphenol is UV Absorber 326 (Bumetrizole). google.comgoogle.comchemicalbook.com The synthesis involves a multi-step process where 2-tert-butyl-4-methylphenol is chemically modified and coupled with a benzotriazole (B28993) moiety. The resulting hydroxyphenylbenzotriazole structure is highly efficient at absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus preventing the photo-oxidation, cracking, and discoloration of the host material. chemicalbook.comchemicalbook.com UV Absorber 326 is particularly effective in polyolefins, polyester (B1180765) resins, and coatings. hunan-chem.com

| Property | Value |

|---|---|

| Chemical Name | 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol chemicalbook.com |

| CAS Number | 3896-11-5 chemicalbook.com |

| Molecular Formula | C17H18ClN3O chemicalbook.com |

| Molecular Weight | 315.8 g/mol chemicalbook.com |

| Melting Point | 138.0 - 147 °C chemicalbook.comhunan-chem.com |

| Appearance | White to light yellow powder hunan-chem.com |

Integration into Organoaluminum Compound Synthesis

In the field of catalysis, sterically hindered phenols are precursors to bulky organoaluminum reagents that function as highly selective Lewis acids. While the most prominent example, Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAB), is synthesized from the di-tert-butylated analogue of the subject compound (2,6-di-tert-butyl-4-methylphenol), the underlying principle relies on the properties of hindered phenols. chemicalbook.comorgsyn.org

These reagents are prepared by reacting a hindered phenol with an aluminum source, such as trimethylaluminum. chemicalbook.comorgsyn.org The resulting compound, like MAB, possesses a highly Lewis acidic aluminum center shielded by two bulky phenoxide ligands. lookchem.com This steric bulk is critical, allowing the reagent to coordinate to specific sites on a substrate molecule, thereby directing reactions with high chemo- and stereoselectivity. These organoaluminum reagents are particularly useful in fine chemical synthesis for reactions such as selective rearrangements of epoxides and carbonyl alkylations. orgsyn.orglookchem.com

| Property | Value |

|---|---|

| Chemical Name | Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) chemicalbook.com |

| CAS Number | 56252-55-2 chemicalbook.com |

| Molecular Formula | C31H49AlO2 chemicalbook.com |

| Application | Co-catalyst in polyolefin synthesis; Reagent in fine chemical synthesis lookchem.com |

| Key Feature | Strong, sterically hindered Lewis acid lookchem.com |

Applications as a Polymerization Inhibitor

Phenolic compounds, including 2-tert-butyl-4-methylphenol and the closely related 2,6-di-tert-butyl-4-methylphenol (BHT), function as effective polymerization inhibitors. mdpi.comnih.gov They are crucial for preventing the premature and undesired polymerization of reactive monomers during manufacturing, transportation, and storage. nih.govfluoryx.com

The inhibitory mechanism of these phenols relies on their ability to act as radical scavengers. fluoryx.com During the initial stages of polymerization, highly reactive free radicals are formed. A phenolic inhibitor can donate the hydrogen atom from its hydroxyl group to a propagating radical (such as a peroxy radical, ROO•). fluoryx.com This action terminates the radical chain reaction, as the resulting phenoxy radical is significantly more stable and less reactive, thus preventing it from initiating further polymerization. fluoryx.com Phenolic inhibitors are widely used to stabilize monomers like styrene (B11656), butadiene, and various acrylates. nih.gov

| Inhibitor | Polymer Growth % (after 4h) | Conversion % (after 4h) |

|---|---|---|

| BHT (2,6-di-tert-butyl-4-methylphenol) | 42.50 | 0.111 |

Data from a comparative study on styrene polymerization inhibitors. mdpi.com

Mechanistic Biological Studies of 2 Tert Butyl 4 Methylphenol Interactions

Molecular Interactions with Nucleic Acids

The interaction of 2-butyl-4-methylphenol with deoxyribonucleic acid (DNA) has been a subject of detailed spectroscopic and molecular modeling studies. These investigations have revealed specific mechanisms by which this compound binds to the DNA helix.

Studies have demonstrated that this compound interacts with calf thymus DNA (ctDNA) primarily through an intercalation mechanism. researcher.lifeacs.org Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. researcher.life This mode of binding was confirmed through multiple experimental approaches. A decrease in the viscosity of the DNA solution upon addition of this compound supports the intercalation model. Furthermore, fluorescence quenching and absorption spectroscopy have been employed to elucidate the binding dynamics. The binding constant (Kb) for the interaction between this compound and ctDNA was determined to be 1.03 × 10^4 L·mol-1, with a single binding site (n ≈ 1). researcher.life

The presence of host molecules, specifically hydroxypropyl-β-cyclodextrin (HP-β-CD), has a notable influence on the interaction between this compound and DNA. researcher.life HP-β-CD can encapsulate this compound, forming a 1:1 inclusion complex. This encapsulation alters the binding affinity of this compound for DNA. researcher.life

Molecular modeling and spectroscopic data suggest that this compound exhibits a binding preference for the Guanine-Cytosine (G-C) rich regions of the DNA helix. researcher.life The intercalation of the compound into these specific regions is the primary mode of interaction identified. researcher.lifencu.edu.cnacs.org This specificity is a crucial aspect of its molecular interaction profile with nucleic acids.

Antimicrobial Research Focus: Antibiofilm Activities

As of the current available research, specific studies focusing on the antibiofilm activities of this compound, including its potential to inhibit quorum sensing regulation in microbial systems or modulate virulence factors in pathogenic microorganisms such as Vibrio spp., have not been detailed in the scientific literature.

Data on DNA Interaction Parameters

| Parameter | Value | Method of Determination | Reference |

| Binding Constant (Kb) | 1.03 × 10^4 L·mol-1 | Fluorescence Spectroscopy | researcher.life |

| Number of Binding Sites (n) | ≈ 1 | Fluorescence Spectroscopy | researcher.life |

| Primary Binding Mode | Intercalation | Viscosity, Spectroscopy | researcher.life |

| Binding Specificity | G-C Rich Regions | Molecular Modeling | researcher.life |

Based on a thorough review of available scientific literature, there is insufficient specific data regarding the phytotoxic activities of the chemical compound 2-tert-butyl-4-methylphenol (B42202) to generate the requested article.

The provided outline requires detailed, research-backed information on the "," specifically focusing on:

Inhibition Mechanisms in Seed Germination

Effects on Seedling Growth and Development

Allelochemical Pathways and Interactions in Plant Systems

Current research extensively covers the phytotoxic and allelopathic effects of structurally related compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butyl-4-methylphenol (BHT). However, specific studies detailing these mechanisms for 2-tert-butyl-4-methylphenol are not present in the available literature.

To adhere to the instructions of providing a "thorough, informative, and scientifically accurate" article focused solely on 2-tert-butyl-4-methylphenol, specific research on this compound is necessary. Extrapolating data from its chemical analogs would be scientifically inaccurate and would not meet the requirements of the request. Therefore, the article cannot be generated at this time.

Environmental Transformation and Degradation Mechanisms of 2 Tert Butyl 4 Methylphenol

Advanced Oxidation Processes for Degradation

AOPs are characterized by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively oxidize recalcitrant organic pollutants like 2-tert-butyl-4-methylphenol (B42202).

Catalytic ozonation enhances the efficiency of ozone-based degradation by introducing a catalyst to promote the generation of ROS. While direct ozonation can be effective, the mineralization of phenolic compounds is often limited. eeer.org The introduction of catalysts accelerates the decomposition of ozone into more powerful radicals, significantly improving degradation rates. eeer.org

The mechanism typically involves the adsorption of both ozone and the phenolic compound onto the catalyst surface. The catalyst facilitates the decomposition of ozone, leading to the formation of hydroxyl radicals (•OH), which are potent oxidizing agents. nih.govnih.gov The efficiency of this process is influenced by several factors, including the type of catalyst, solution pH, and ozone concentration. For instance, Fe(III)-catalyzed ozonation of phenol (B47542) shows improved degradation rates, with pH and catalyst dosage being critical parameters. nih.gov Similarly, catalysts like La-Ce/γ-Al₂O₃ and Fe-Ni/MAC have been shown to enhance the mineralization of phenol, with superoxide (B77818) radicals (•O₂⁻) also identified as key reactive species in some systems. eeer.orgmdpi.com

| Ozone Dosage | Higher concentrations generally increase degradation up to a saturation point. | Phenol conversion increased from 60.94% to 97.01% as O₃ rose from 8 to 24 mg/L. | eeer.org |

The degradation of a structurally similar compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), via catalytic ozonation over nano-Fe₃O₄ composites was found to proceed through the action of hydroxyl radicals, leading to various oxidation products. nih.gov This suggests a similar pathway for 2-tert-butyl-4-methylphenol, involving radical attack on the aromatic ring and subsequent fragmentation.

The ultraviolet/persulfate (UV/PS) system is another powerful AOP for degrading phenolic compounds. In this process, persulfate ions (S₂O₈²⁻) are activated by UV irradiation to generate potent sulfate radicals (SO₄•⁻), which have a high redox potential and can effectively oxidize organic contaminants. researchgate.netresearchgate.net

The degradation of related compounds like 2,4-di-tert-butylphenol (B135424) and diclofenac (B195802) by UV/PS follows pseudo-first-order kinetics. researchgate.netnih.gov The primary degradation mechanism involves the attack of sulfate and hydroxyl radicals on the molecule. researchgate.net Pathways for phenolic compounds generally include hydroxylation of the aromatic ring, decarbonylation, and eventual ring-opening, leading to the formation of smaller organic acids and ultimately mineralization to CO₂ and water. nih.govnih.gov For example, the degradation of nitrobenzene (B124822) in a related system showed transformation into various nitrophenols, followed by denitration to phenol, and subsequent oxidation to hydroquinone (B1673460) and p-benzoquinone. nih.gov In some cases, these radical reactions can also lead to the formation of polymeric products through the coupling of phenoxyl radicals. figshare.com The efficiency of the UV/PS process can be influenced by the initial persulfate dosage and the pH of the solution. nih.gov

Biotransformation Pathways by Microorganisms

Microorganisms play a crucial role in the natural attenuation of phenolic compounds. Biotransformation involves the structural modification of a chemical by an organism or its enzymes, which can reduce the compound's toxicity and persistence. medcraveonline.com

Fungi, particularly white-rot fungi, are highly effective in degrading complex aromatic compounds like phenols due to their robust and non-specific enzymatic systems. researchgate.nettandfonline.com These fungi secrete powerful extracellular enzymes, including laccases and peroxidases such as lignin (B12514952) peroxidase and manganese peroxidase. tandfonline.comnih.gov

The degradation process is typically initiated by these extracellular enzymes, which oxidize the phenolic compound. researchgate.net This initial oxidation often forms phenoxyl radicals, which can lead to the formation of quinones and the cleavage of the aromatic ring. researchgate.nettandfonline.com Intracellular enzymes, like cytochrome P450 monooxygenases, are also involved in subsequent transformation steps, often adding hydroxyl groups to the molecule (hydroxylation). nih.govmdpi.com This two-phase process, involving initial extracellular oxidation followed by intracellular detoxification and modification, allows fungi to break down even highly recalcitrant compounds like chlorinated phenols. mdpi.com The fungal mycelia structure also aids in this process by enabling deep penetration into soil matrices, increasing contact with the pollutant. nih.gov

Key Fungal Enzymes in Phenol Degradation

| Enzyme Class | Location | Function | Reference |

|---|---|---|---|

| Laccases | Extracellular | Oxidizes phenolic compounds, forming phenoxyl radicals. | researchgate.nettandfonline.com |

| Peroxidases (LiP, MnP) | Extracellular | Catalyze the oxidation of a wide range of phenolic compounds. | tandfonline.comnih.gov |

| Cytochrome P450 | Intracellular | Modify the compound by adding functional groups (e.g., -OH). | nih.govmdpi.com |

The biotransformation of substituted phenols like 2-tert-butyl-4-methylphenol can result in a variety of intermediate products. The metabolic pathway for the related compound butylated hydroxytoluene (BHT) involves the oxidation of the tert-butyl groups and the methyl group. t3db.ca This can lead to the formation of quinone methides, which are electrophilic and can form adducts with cellular components. t3db.ca

Chemical oxidation studies of 2,6-di-tert-butyl-4-methylphenol have identified products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone, which could be analogous to metabolites formed during biodegradation. usgs.gov Bacterial degradation of the related 2,4-di-tert-butylphenol has been shown to proceed through various metabolites, confirming the breakdown of the parent compound. semanticscholar.org The initial steps likely involve hydroxylation of the aromatic ring or oxidation of the alkyl substituents, followed by ring cleavage.

Environmental Persistence and Transformation in Aqueous and Soil Systems

The environmental fate of 2-tert-butyl-4-methylphenol is governed by its physicochemical properties and susceptibility to degradation processes. It is considered not readily biodegradable, with one study showing 0% degradation in a standard test (OECD Test Guideline 301C). hpc-standards.com This suggests a potential for persistence in the environment.

In aqueous systems, its low water solubility and a Henry's Law constant estimated at 1.5 x 10⁻⁶ atm-m³/mole indicate that volatilization from water surfaces will occur, although slowly. guidechem.comfishersci.com The estimated volatilization half-life is approximately 31 days from a model river and 227 days from a model lake. guidechem.com Due to its lipophilic nature, the compound has a high potential to bioconcentrate in aquatic organisms, with an estimated bioconcentration factor (BCF) of 610. guidechem.com

In soil, 2-tert-butyl-4-methylphenol is expected to have low mobility. guidechem.comfishersci.com This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 3200, which indicates strong adsorption to soil and sediment particles. guidechem.com In the atmosphere, it is predicted to exist primarily in the vapor phase and degrade by reacting with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 7.7 hours. nih.gov

Environmental Fate Parameters for 2-tert-Butyl-4-methylphenol

| Parameter | Estimated Value | Implication | Reference |

|---|---|---|---|

| Biodegradability | 0% (OECD 301C) | Persistent in the environment. | hpc-standards.com |

| BCF | 610 | High potential for bioaccumulation in aquatic life. | guidechem.com |

| Koc | 3200 | Low mobility in soil; strong adsorption to sediment. | guidechem.com |

| Henry's Law Constant | 1.5 x 10⁻⁶ atm-m³/mole | Slow volatilization from water. | guidechem.com |

| Atmospheric Half-life | ~7.7 hours | Relatively rapid degradation in the atmosphere. | nih.gov |

Advanced Analytical Methodologies for Research on 2 Tert Butyl 4 Methylphenol

Spectroscopic Characterization Techniques

Spectroscopy leverages the interaction of electromagnetic radiation with matter to provide profound insights into molecular structure, bonding, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules like 2-tert-butyl-4-methylphenol (B42202). jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of 2-tert-butyl-4-methylphenol, distinct signals correspond to each unique proton environment. The nine equivalent protons of the sterically bulky tert-butyl group typically appear as a sharp singlet, a result of their chemical equivalence and lack of adjacent protons for spin-spin coupling. The three protons of the methyl group attached to the aromatic ring also produce a singlet. The aromatic protons, due to their different positions on the ring relative to the hydroxyl and alkyl substituents, exhibit distinct chemical shifts and coupling patterns, which help confirm their substitution pattern. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. This includes distinct peaks for the carbons of the tert-butyl and methyl groups, the quaternary carbons of the aromatic ring (including the one bonded to the hydroxyl group), and the protonated aromatic carbons. chemicalbook.com Together, ¹H and ¹³C NMR data allow for the unambiguous confirmation of the molecular structure of 2-tert-butyl-4-methylphenol.

Table 1: Representative NMR Data for 2-tert-Butyl-4-methylphenol

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.4 | Singlet |

| ¹H | Ar-CH₃ | ~2.2 | Singlet |

| ¹H | Ar-H | ~6.6 - 7.1 | Multiplet |

| ¹H | -OH | Variable | Broad Singlet |

| ¹³C | -C(C H₃)₃ | ~30 | Quartet |

| ¹³C | -C (CH₃)₃ | ~34 | Singlet |

| ¹³C | Ar-C H₃ | ~21 | Quartet |

| ¹³C | Aromatic CH | ~115 - 130 | Doublet |

| ¹³C | Aromatic C-C/C-O | ~127 - 152 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. ucdavis.eduinnovatechlabs.com It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. innovatechlabs.com Each functional group has a characteristic absorption frequency range.

The FT-IR spectrum of 2-tert-butyl-4-methylphenol displays several key absorption bands that confirm its structure. chemicalbook.com A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; the broadening is a result of intermolecular hydrogen bonding. docbrown.infoorgchemboulder.com The presence of both aliphatic and aromatic C-H bonds is confirmed by stretching vibrations typically observed between 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. pressbooks.pub Furthermore, characteristic C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The presence of the tert-butyl group can also be identified by specific C-H bending vibrations. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 2-tert-Butyl-4-methylphenol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (tert-butyl, methyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1410 - 1310 | C-O Stretch | Phenol (B47542) |

UV-Visible Absorption Spectroscopy for Binding Studies

UV-Visible (UV-Vis) absorption spectroscopy is a valuable tool for investigating the binding interactions between small molecules, such as phenolic compounds, and macromolecules like proteins. nih.gov This technique measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The absorption spectrum is sensitive to the molecule's electronic environment.

When 2-tert-butyl-4-methylphenol binds to a protein, the local environment around its phenolic chromophore changes. This interaction can alter the energy levels of its π-electrons, leading to a shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity (intensity) of the absorption bands. nih.gov By titrating a protein solution with increasing concentrations of 2-tert-butyl-4-methylphenol and monitoring the resulting spectral changes, researchers can study the binding event. Analysis of these changes can provide quantitative information, including the binding constant (Ka) and the number of binding sites, which are crucial for understanding the affinity and stoichiometry of the interaction.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is an essential technique for studying the structure of chiral molecules, particularly biomacromolecules like proteins and DNA. nih.govmdpi.comsemanticscholar.org It measures the differential absorption of left- and right-circularly polarized light. protocols.io While 2-tert-butyl-4-methylphenol is not chiral itself, CD spectroscopy is exceptionally sensitive to the secondary and tertiary structures of proteins, which are chiral. creative-biostructure.commtoz-biolabs.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating components of a mixture, which can then be identified and quantified using a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical method used for separating and identifying volatile and semi-volatile organic compounds. thermofisher.commatec-conferences.org It is ideally suited for the analysis of 2-tert-butyl-4-methylphenol in complex mixtures, such as environmental samples or reaction products, and for identifying its degradation products. researchgate.netnih.govnih.gov

The process begins with the gas chromatograph, where the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. etamu.edu As each separated component, including 2-tert-butyl-4-methylphenol, elutes from the column, it enters the mass spectrometer. In the MS, molecules are ionized, typically by electron impact, causing them to form a molecular ion (M⁺) and a series of characteristic fragment ions. etamu.edu

The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular "fingerprint." For 2-tert-butyl-4-methylphenol (molecular weight 164.24 g/mol ), the mass spectrum will show a molecular ion peak at m/z 164. A highly characteristic and often most abundant peak is observed at m/z 149, corresponding to the loss of a methyl group ([M-15]⁺). The fragmentation pattern allows for confident identification of the compound, even at trace levels. researchgate.net This technique is also invaluable for the structural elucidation of unknown degradation products by analyzing their distinct fragmentation patterns. researchgate.net

Table 3: Characteristic Mass Fragments in the GC-MS Analysis of 2-tert-Butyl-4-methylphenol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl group |

| 121 | [M - C₃H₇]⁺ | Loss of a propyl fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a powerful and sensitive technique for the trace analysis of phenolic compounds like 2-tert-Butyl-4-methylphenol in complex matrices. nih.govnih.gov This methodology offers high selectivity and sensitivity, making it suitable for detecting minute quantities of the compound in environmental, biological, and food samples. dphen1.comresearchgate.net

The general workflow for trace analysis of 2-tert-Butyl-4-methylphenol using LC-MS/MS involves several key stages. Initially, the sample undergoes a preparation step, which may include solid-phase extraction (SPE) to isolate and preconcentrate the analyte from the sample matrix, thereby removing potential interferences. dphen1.com Chromatographic separation is then performed, typically using a reversed-phase column such as a C18. nih.gov A gradient elution program is often employed, using a mobile phase consisting of an aqueous component (e.g., water with a formic acid additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com This gradient allows for the effective separation of 2-tert-Butyl-4-methylphenol from other components in the sample.

Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for phenolic compounds, and it can be operated in either positive or negative ion mode. nih.govmdpi.com For 2-tert-Butyl-4-methylphenol, negative ion mode is often effective, detecting the deprotonated molecule [M-H]⁻. In the MS/MS stage, a specific precursor ion (the deprotonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The detection of these specific transitions in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and allows for accurate quantification, even at very low concentrations. dphen1.com The limits of detection (LOD) and quantification (LOQ) for phenolic compounds using this technique can reach the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. nih.govprotocols.io

Below is an interactive table summarizing typical parameters for an LC-MS/MS method developed for the analysis of phenolic compounds, applicable to 2-tert-Butyl-4-methylphenol.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | mdpi.com |

| Column | Reversed-phase C18 (e.g., Poroshell-120 EC-C18) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.gov |

| Elution Mode | Gradient | mdpi.com |

| Flow Rate | 0.3 - 0.5 mL/min | nih.govprotocols.io |

| Ionization Source | Electrospray Ionization (ESI) | dphen1.com |

| Polarity | Negative Ion Mode | nih.gov |

| MS Mode | Tandem Mass Spectrometry (MS/MS) | dphen1.com |

| Data Acquisition | Multiple Reaction Monitoring (MRM) | dphen1.com |

Molecular Modeling and Docking Techniques in Interaction Studies

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 2-tert-Butyl-4-methylphenol, and a macromolecular target, typically a protein. mdpi.comnih.gov These in-silico methods provide valuable insights into the binding mode, affinity, and specificity of the interaction at a molecular level, guiding further experimental research. nih.govresearchgate.net

The process begins with obtaining the three-dimensional (3D) structures of both the ligand (2-tert-Butyl-4-methylphenol) and the target protein. The ligand's structure can be generated and optimized using computational chemistry software, while the protein's structure is often sourced from crystallographic data in repositories like the Protein Data Bank (PDB). nih.gov

Molecular docking simulations then systematically predict the preferred orientation of the ligand when bound to the protein's active or allosteric site. nih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a more favorable and stable interaction. ekb.eg

Research on analogous compounds, such as butylated hydroxytoluene (BHT) and other substituted phenols, has demonstrated the utility of this approach. nih.govekb.eg Docking studies have been used to investigate the interactions of these phenols with various protein targets, including serum albumin, enzymes, and nuclear receptors. nih.govresearchgate.net The results of these simulations can identify key amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions are often stabilized by forces such as hydrogen bonds and hydrophobic interactions. researchgate.net For example, a study on the interaction between BHT and human serum albumin identified that the compound binds within domain III of the protein primarily through hydrophobic interactions. researchgate.net Similarly, docking of 2,4-di-tert-butylphenol (B135424) with the protein β-tubulin revealed hydrogen bonding with HIS 118 and THR 117 residues. nih.govresearchgate.net

The findings from molecular docking studies can be summarized in detailed tables, providing a quantitative and qualitative overview of the predicted interactions.

| Target Protein | Ligand (Analog) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|---|---|

| β-tubulin | 2,4-di-tert-butylphenol | Not Specified | HIS 118, THR 117 | Hydrogen Bonding | researchgate.net |

| Phosphoinositide 3-kinase (PIK3CA) | 2,4-di-tert-butylphenol | -7.86 | Not Specified | Not Specified | ekb.eg |

| Estrogen Receptor 1 (ESR1) | 2,4-di-tert-butylphenol | -7.68 | Not Specified | Not Specified | ekb.eg |

| Tumor Necrosis Factor (TNF) | Butylated Hydroxytoluene (BHT) | -5.6 | Not Specified | Not Specified | nih.gov |

| Interleukin-6 (IL6) | Butylated Hydroxytoluene (BHT) | -5.0 | Not Specified | Not Specified | nih.gov |

| Human Serum Albumin (HSA) | Butylated Hydroxytoluene (BHT) | Not Specified | Domain III residues | Hydrophobic Interaction | researchgate.net |

Future Research Directions and Emerging Areas for 2 Tert Butyl 4 Methylphenol Studies

Innovations in Green Chemistry Synthesis Approaches

The synthesis of 2-tert-butyl-4-methylphenol (B42202) is undergoing a shift towards more environmentally benign methodologies, aligning with the principles of green chemistry. Traditional synthesis routes often rely on catalysts and solvents that pose environmental risks. Current research focuses on developing cleaner, more efficient, and sustainable alternatives. A significant area of innovation involves the use of reusable and non-corrosive catalysts.

One promising approach is the use of polysulfonic acid-based ionic liquids as catalysts for the alkylation of p-cresol (B1678582) with tert-butanol (B103910). google.com This method offers several advantages, including high conversion rates, excellent selectivity, and mild reaction temperatures (50-80°C). google.com Crucially, the ionic liquid catalyst can be easily separated from the reaction mixture and recycled, minimizing waste. google.com Similarly, deep eutectic solvents (DES), formed from components like caprolactam and p-toluenesulfonic acid, are being explored as efficient and mild catalysts for this alkylation reaction. mdpi.com

Another key innovation is the application of solid acid catalysts, which replace hazardous liquid acids like sulfuric acid. Mesoporous molecular sieves, such as HAlMCM-41, have been successfully employed to catalyze the synthesis of 2-tert-butyl-4-methylphenol from p-cresol and an alkylating agent like tert-butanol or methyl tert-butyl ether. google.com These solid catalysts are easily separable, non-corrosive, and can be regenerated, contributing to a greener process. google.comresearchgate.net Research into sulfided silica (B1680970) as a catalyst has also shown high yields (89.4%) and selectivity (above 92%), with the added benefit of being easily recovered and reused. researchgate.net These methods represent a move towards processes that are not only efficient but also significantly reduce the environmental footprint of 2-tert-butyl-4-methylphenol production. google.com

| Green Synthesis Method | Catalyst Type | Reactants | Key Advantages |

| Ionic Liquid Catalysis | Polysulfonic acid-based ionic liquid | p-Cresol, tert-Butanol | Environmentally friendly, high conversion, good selectivity, low temperature, reusable catalyst google.com |

| Deep Eutectic Solvents | Caprolactam/p-toluenesulfonic acid | p-Cresol, tert-Butanol | Mild reaction conditions, efficient catalysis, catalyst can be recycled mdpi.com |

| Solid Acid Catalysis | Mesoporous molecular sieve (HAlMCM-41) | p-Cresol, tert-Butanol or MTBE | Environmentally friendly, high conversion, good selectivity, reusable catalyst google.com |

| Solid Acid Catalysis | Sulfided silica | p-Cresol, tert-Butanol | High activity, high yield and selectivity, easily separated and reused catalyst researchgate.net |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is central to advancing the synthesis of 2-tert-butyl-4-methylphenol. The goal is to enhance reaction efficiency, selectivity, and sustainability. Heterogeneous catalysts are a major focus due to their ease of separation and potential for reuse, which simplifies product purification and minimizes waste streams. google.comresearchgate.net

Recent studies have demonstrated the effectiveness of solid acids like sulfided silica and mesoporous molecular sieves (e.g., HAlMCM-41) in the alkylation of p-cresol. google.comresearchgate.net These materials provide active sites for the reaction while being stable and easily recoverable. For instance, using sulfided silica, an 89.4% yield with selectivity over 92% was achieved under optimized conditions. researchgate.net Another avenue of exploration is the use of heteropolyacids supported on zirconia, although catalyst deactivation can be a challenge. google.com

Ionic liquids are also emerging as a versatile class of catalysts. google.commdpi.com Specifically, polysulfonic acid-based ionic liquids have been designed to catalyze the Friedel-Crafts tert-butylation of p-cresol, resulting in high conversion and selectivity under mild conditions. google.com The unique properties of these catalysts, such as their low vapor pressure and tunable acidity, make them attractive for developing more sustainable chemical processes. Deep eutectic solvents (DES) represent another frontier, offering a "green" alternative to traditional volatile organic solvents and catalysts. A DES prepared from caprolactam and p-toluenesulfonic acid has been shown to effectively catalyze the alkylation, providing a mild and efficient method for synthesis. mdpi.com

| Catalyst System | Catalyst Nature | Reaction Type | Performance Highlights |

| Sulfided Silica | Heterogeneous Solid Acid | Alkylation | 89.4% yield, >92% selectivity, reusable researchgate.net |

| Mesoporous Molecular Sieve (HAlMCM-41) | Heterogeneous Solid Acid | Alkylation | High conversion and selectivity, environmentally friendly google.com |

| Polysulfonic Acid-Based Ionic Liquid | Homogeneous (recyclable) | Alkylation | High conversion, good selectivity, low reaction temperature google.com |

| Deep Eutectic Solvent (DES) | Homogeneous (recyclable) | Alkylation | Mild reaction conditions, efficient, catalyst is recyclable mdpi.com |

Advanced Computational Modeling for Structure-Activity Relationships

Advanced computational modeling techniques, such as molecular docking and dynamics simulations, are becoming indispensable tools for understanding the structure-activity relationships (SAR) of phenolic compounds like 2-tert-butyl-4-methylphenol and its analogs. These in-silico methods allow researchers to predict and analyze the interactions between a molecule and its biological targets at an atomic level, providing insights that can guide the design of new compounds with desired activities.

Molecular docking studies, for example, have been used to evaluate the binding affinity of the related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) with various biological targets. nih.govekb.egresearchgate.net Such studies can predict how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. nih.gov For instance, research on 2,4-DTBP has shown strong binding affinities towards key proteins involved in breast cancer, such as PIK3CA, ESR1, and PTEN, with binding energies indicating stable interactions. ekb.eg These computational results suggest that the phenolic hydroxyl group and the bulky tert-butyl groups are critical for binding. nih.gov The tert-butyl group at position 4, in particular, can make extensive van der Waals contacts with hydrophobic residues within a ligand-binding pocket, which is crucial for binding affinity and biological activity. nih.gov

Molecular dynamics (MD) simulations further enhance these studies by providing a view of the stability of the protein-ligand complex over time. ekb.eg By analyzing parameters like Root Mean Square Fluctuation (RMSF), MD simulations can validate the stability of interactions predicted by docking. ekb.eg These computational approaches are crucial for elucidating how the specific arrangement of the tert-butyl and methyl groups on the phenol (B47542) ring influences biological activity, paving the way for rational drug design and toxicological assessment.

Deeper Elucidation of Biological Interaction Mechanisms

Future research aims to achieve a more profound understanding of the mechanisms through which 2-tert-butyl-4-methylphenol and related compounds interact with biological systems. The primary mechanism of action for these hindered phenols is their antioxidant activity. guidechem.com This function is rooted in their chemical structure, specifically the hydroxyl (-OH) group on the aromatic ring, which can readily donate a hydrogen atom to neutralize reactive free radicals. nbinno.com The bulky tert-butyl groups create steric hindrance, which stabilizes the resulting phenoxy radical, preventing it from propagating further oxidative chain reactions. nbinno.com This radical-scavenging ability is fundamental to its role in preventing the oxidative degradation of materials. nbinno.com

Beyond general antioxidant activity, studies on analogous compounds reveal more specific biological interactions. For instance, butylated hydroxytoluene (BHT), a closely related compound, is metabolized by the microsomal monooxygenase system, often leading to the formation of quinone methides. t3db.ca These electrophilic metabolites can form adducts with cellular proteins, including those with antioxidant functions like glutathione (B108866) S-transferase P1 (GST-P1) and peroxiredoxin 6 (Prx6), potentially altering cellular protection against oxidants and electrophiles. t3db.ca Furthermore, BHT has been shown to bind to the retinoic acid receptor, which could lead to changes in cell development. t3db.ca

Combinations of phenolic antioxidants can also lead to synergistic effects. The combination of BHT and 2-tert-butyl-4-methoxyphenol (B74144) (BHA), for example, has been shown to exert potent anti-inflammatory activity, significantly inhibiting the expression of genes like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in macrophage cell lines. iiarjournals.orgnih.gov This suggests complex interactions and the production of bioactive intermediates that modulate inflammatory pathways. iiarjournals.orgnih.gov A deeper understanding of these specific molecular interactions, metabolic pathways, and synergistic effects is a key area for future investigation.

Comprehensive Environmental Fate Modeling and Remediation Strategies

Understanding the environmental journey and developing effective remediation strategies for 2-tert-butyl-4-methylphenol are critical due to its potential environmental impact. guidechem.com The compound is sparingly soluble in water and, based on its estimated Koc value of 3200, is expected to have no mobility in soil, tending to adsorb to soil particles. guidechem.com Its estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces could be a significant environmental transport pathway. guidechem.com For water bodies, estimated half-lives are 31 days for a model river and 227 days for a model lake. guidechem.com An estimated bioconcentration factor (BCF) of 610 suggests a high potential for bioaccumulation in aquatic organisms. guidechem.com

Given its persistence and potential for bioaccumulation, developing effective remediation strategies is a priority. Microbial biodegradation presents a cost-effective and environmentally friendly approach compared to traditional methods like chemical oxidation or adsorption. semanticscholar.org Research on the closely related 2,4-di-tert-butylphenol (2,4-DTBP) has identified several bacterial strains capable of its degradation. Strains such as Lysinibacillus sp., Pandoraea sp., Serratia sp., and Bacillus sp. have demonstrated significant degradation efficiency, with Lysinibacillus sp. removing up to 89.31% of 2,4-DTBP in seven days. semanticscholar.org Similarly, a strain of Alcaligenes sp. has been shown to effectively degrade 2,6-di-tert-butylphenol, utilizing it as a sole carbon and energy source. nih.gov Future research will likely focus on optimizing conditions for microbial degradation, identifying metabolic pathways, and developing comprehensive environmental fate models to predict the transport and persistence of 2-tert-butyl-4-methylphenol in various ecosystems. This will aid in designing targeted bioremediation strategies for contaminated sites. semanticscholar.org

Q & A

Q. What are the recommended analytical methods for characterizing 2-Butyl-4-methylphenol in research settings?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic techniques:

- FTIR and FT-Raman spectroscopy for functional group identification and structural analysis, as demonstrated for structurally similar phenolic compounds .

- High-Performance Liquid Chromatography (HPLC) with UV detection, using mobile phases optimized for phenolic compounds (e.g., methanol/sodium acetate buffer at pH 4.6) to assess purity and stability .

- X-ray crystallography for resolving stereochemical ambiguities, as applied to related tert-butylphenol derivatives in crystallographic studies .

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

Q. What synthetic routes are commonly employed for this compound production in laboratory settings?

Synthesis typically involves:

- Friedel-Crafts alkylation : tert-butyl groups can be introduced to phenolic precursors using Lewis acid catalysts (e.g., AlCl₃).

- Selective methylation : Methoxy groups in intermediates like 4-methoxy-2-butylphenol can be demethylated using reagents such as BBr₃ .

- Purification : Column chromatography with silica gel or preparative HPLC to isolate isomers and byproducts .

Q. What safety protocols should be implemented when handling this compound in laboratory environments?

Safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact, as recommended for structurally similar nitro-phenol derivatives .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate phenolic waste and collaborate with certified chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

Contradictions in bioactivity (e.g., antimicrobial efficacy or cytotoxicity) require:

- Comparative meta-analysis : Review experimental parameters (e.g., solvent systems, cell lines, and assay protocols) across studies to identify variables influencing results .

- Dose-response validation : Replicate conflicting studies under standardized conditions, using reference compounds (e.g., bisphenol A) as controls .

- Mechanistic studies : Investigate interactions with biological targets (e.g., enzyme inhibition assays or molecular docking simulations) to clarify mode-of-action variations .

Q. What experimental designs are appropriate for investigating the catalytic degradation mechanisms of this compound?

Advanced degradation studies should incorporate:

- Advanced oxidation processes (AOPs) : Use TiO₂ photocatalysts or Fenton reagents under controlled pH/temperature conditions to track degradation intermediates via LC-MS .

- Isotopic labeling : Introduce ¹³C or deuterium isotopes to trace reaction pathways and identify cleavage sites .

- Kinetic modeling : Monitor pseudo-first-order rate constants under varying oxidant concentrations to elucidate reaction mechanisms .

Q. What advanced spectroscopic techniques are suitable for studying the electronic properties of this compound?

Researchers should utilize:

- Nuclear Magnetic Resonance (NMR) relaxation studies : Measure T₁/T₂ relaxation times to assess molecular mobility and solvent interactions .

- UV-Vis spectroscopy with computational modeling : Compare experimental λmax values with density functional theory (DFT)-calculated electronic transitions to validate orbital energy levels .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during oxidation or photolysis .

Methodological Considerations

- Data validation : Cross-reference experimental results with PubChem datasets for structural and physicochemical consistency .

- Reproducibility : Document batch-specific variations (e.g., isomer ratios in synthetic products) using quality control protocols from pharmacopeial standards .

- Ethical compliance : Adhere to institutional guidelines for chemical safety and waste management, as outlined in EPA and OSHA frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.